molecular formula C8H7BrO2S B13630238 Methyl2-bromo-5-sulfanylbenzoate

Methyl2-bromo-5-sulfanylbenzoate

Cat. No.: B13630238
M. Wt: 247.11 g/mol
InChI Key: PIZJKAUDQZSKPQ-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5-sulfanylbenzoate is an organic compound with the molecular formula C8H7BrO2S It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 5 on the benzene ring are replaced by bromine and sulfanyl groups, respectively

Properties

Molecular Formula

C8H7BrO2S

Molecular Weight

247.11 g/mol

IUPAC Name

methyl 2-bromo-5-sulfanylbenzoate

InChI

InChI=1S/C8H7BrO2S/c1-11-8(10)6-4-5(12)2-3-7(6)9/h2-4,12H,1H3

InChI Key

PIZJKAUDQZSKPQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5-sulfanylbenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl benzoate followed by the introduction of the sulfanyl group. The reaction conditions typically involve the use of bromine or a brominating agent in the presence of a catalyst, followed by the addition of a thiol compound to introduce the sulfanyl group.

Industrial Production Methods

Industrial production of methyl 2-bromo-5-sulfanylbenzoate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, often using continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5-sulfanylbenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products depend on the nucleophile used, such as methyl 2-hydroxy-5-sulfanylbenzoate.

    Oxidation: Products include methyl 2-bromo-5-sulfinylbenzoate or methyl 2-bromo-5-sulfonylbenzoate.

    Reduction: Products include methyl 2-bromo-5-hydroxybenzoate.

Scientific Research Applications

Methyl 2-bromo-5-sulfanylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-bromo-5-sulfanylbenzoate involves its interaction with molecular targets through its functional groups. The bromine atom and sulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-bromobenzoate: Similar structure but lacks the sulfanyl group.

    Methyl 2-chlorobenzoate: Similar structure with chlorine instead of bromine.

    Methyl 2-hydroxybenzoate: Similar structure with a hydroxyl group instead of bromine.

Uniqueness

Methyl 2-bromo-5-sulfanylbenzoate is unique due to the presence of both bromine and sulfanyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Biological Activity

Methyl 2-bromo-5-sulfanylbenzoate is an organic compound that has drawn considerable interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8H8BrO2S
Molecular Weight : 251.12 g/mol
CAS Number : 90721-58-7

The compound features a bromine atom and a sulfanyl group attached to a benzoate structure, which significantly influences its interaction with biological targets. The presence of the bromine atom enhances lipophilicity, aiding in membrane permeability, while the sulfanyl group may contribute to its biological activity.

Methyl 2-bromo-5-sulfanylbenzoate exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, effectively inhibiting their activity. This mechanism is crucial for potential therapeutic applications in cancer treatment and other diseases where enzyme regulation is vital.
  • Receptor Modulation : It may bind to specific receptors, altering their conformation and signaling pathways, which can lead to various pharmacological effects.

Structure-Activity Relationship (SAR)

The unique structural features of methyl 2-bromo-5-sulfanylbenzoate contribute to its biological activity. Key findings include:

Structural Feature Impact on Activity
BrominationEnhances antimicrobial and anticancer activity
Sulfanyl GroupPotentially increases selectivity towards cancer cell lines
Benzoate MoietyEssential for overall biological activity

Biological Activity

Research indicates that methyl 2-bromo-5-sulfanylbenzoate possesses significant antimicrobial and anticancer properties. Preliminary studies have shown:

  • Antimicrobial Activity : The compound demonstrates effectiveness against various bacterial strains, suggesting potential as an antibiotic agent.
  • Anticancer Properties : In vitro studies indicate that it selectively inhibits the growth of certain cancer cell lines, likely due to its interaction with key enzymes involved in tumor growth.

Case Studies

  • Anticancer Studies :
    • A study published in PMC highlighted the design of compounds similar to methyl 2-bromo-5-sulfanylbenzoate that exhibited high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. The study found that modifications on the benzenesulfonamide ring led to compounds with significantly improved binding affinities and selectivity towards CAIX, suggesting a promising avenue for anticancer drug development .
  • Enzyme Interaction Studies :
    • Research indicated that methyl 2-bromo-5-sulfanylbenzoate could inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival. The binding affinity was assessed using various biochemical assays, demonstrating its potential as a lead compound for further drug development .

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